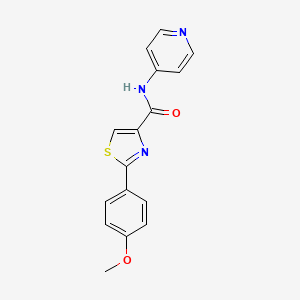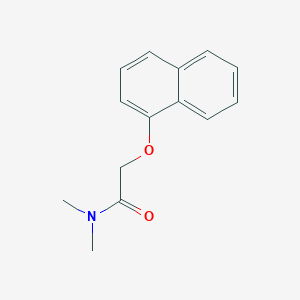
2-(2-fluorophenyl)-N-pyridin-4-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenyl)-N-pyridin-4-ylacetamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as FPA and has been the subject of numerous studies due to its potential applications in various fields. FPA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 252.26 g/mol.
Applications De Recherche Scientifique
FPA has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. In medicinal chemistry, FPA has been reported to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
In pharmacology, FPA has been used as a tool compound to study the role of various receptors and enzymes in the body. It has been reported to modulate the activity of GABA receptors, nicotinic acetylcholine receptors, and monoamine oxidase enzymes. FPA has also been used as a fluorescent probe to visualize the distribution of certain proteins in cells.
In material science, FPA has been used as a building block for the synthesis of various organic materials such as polymers and dendrimers. It has also been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and sensing.
Mécanisme D'action
The mechanism of action of FPA is not fully understood. However, it has been reported to modulate the activity of various receptors and enzymes in the body. FPA has been shown to bind to the GABA receptor and enhance its activity, leading to anxiolytic and sedative effects. It has also been reported to inhibit the activity of monoamine oxidase enzymes, leading to increased levels of neurotransmitters such as dopamine and serotonin in the brain.
Biochemical and Physiological Effects
FPA has been reported to have various biochemical and physiological effects. In vitro studies have shown that FPA exhibits anti-inflammatory and anti-cancer properties by inhibiting the activity of certain enzymes such as cyclooxygenase-2 and matrix metalloproteinases. FPA has also been shown to inhibit the growth of various cancer cell lines such as breast cancer and lung cancer.
In vivo studies have shown that FPA exhibits anxiolytic and sedative effects by enhancing the activity of the GABA receptor. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
FPA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, making it suitable for various assays and experiments. FPA has been reported to exhibit low toxicity and is generally considered safe for use in laboratory settings.
However, FPA also has some limitations for lab experiments. It has a relatively short half-life and can be rapidly metabolized in the body. This can make it difficult to study the long-term effects of FPA in vivo. FPA also has a narrow therapeutic window, meaning that it can be toxic at high doses.
Orientations Futures
There are several future directions for the study of FPA. One area of research is the development of FPA analogs with improved pharmacological properties. Another area of research is the study of FPA in combination with other drugs for the treatment of various diseases. FPA has also been proposed as a potential tool compound for the study of various biological processes in the body. Finally, the use of FPA as a building block for the synthesis of various organic materials holds promise for the development of new materials with unique properties.
Méthodes De Synthèse
The synthesis of FPA involves the reaction between 2-fluoroaniline and pyridine-4-carboxylic acid, followed by acetylation with acetic anhydride. The reaction is carried out in the presence of a catalyst such as triethylamine and under reflux conditions. The product is then purified by recrystallization using a suitable solvent such as ethanol or methanol. This method has been reported to yield FPA with a purity of up to 99%.
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-N-pyridin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-12-4-2-1-3-10(12)9-13(17)16-11-5-7-15-8-6-11/h1-8H,9H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNOTPFBXITTFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CC=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenyl)-N-pyridin-4-ylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-4-carboxamide](/img/structure/B7480971.png)
![Morpholin-4-yl-[1-(2-phenylquinoline-4-carbonyl)piperidin-4-yl]methanone](/img/structure/B7480985.png)
![1-[4-(1-Adamantyl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride](/img/structure/B7480993.png)
![N1-[4-(1,3-oxazol-5-yl)phenyl]-2-chloroacetamide](/img/structure/B7481000.png)
![4-[[4-(4-Methoxybenzoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7481006.png)
![n-{3-[Methyl(phenyl)amino]propyl}-4-(2-phenylethenesulfonamido)benzamide](/img/structure/B7481008.png)

![[4-(2,6-Dichlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7481029.png)
![4-(difluoromethoxy)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide](/img/structure/B7481042.png)




